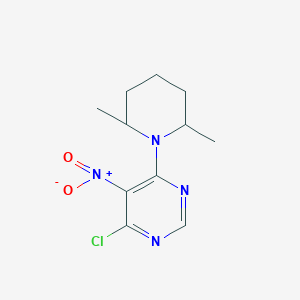![molecular formula C22H22F3N5O8S B11611971 ethyl 2-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11611971.png)
ethyl 2-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is a complex organic compound that features a combination of pyrimidine, sulfonamide, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,6-dimethoxypyrimidine with appropriate reagents under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Coupling with Phenylamine: The sulfonamide derivative is then coupled with 4-aminophenylamine to form the intermediate compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves coupling the intermediate with ethyl 2-(furan-2-yl)formamido propanoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino groups.
Reduction: Reduction reactions can occur at the sulfonamide and pyrimidine rings.
Substitution: The trifluoromethyl group and the ethyl ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring and amino groups.
Reduction: Reduced forms of the sulfonamide and pyrimidine rings.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound is studied for its herbicidal properties, particularly in controlling weed growth in agricultural fields.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and cell division.
Pathway Modulation: It modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: Similar in structure but differs in the ester group and the presence of a benzoate moiety.
4-Amino-2,6-dimethoxypyrimidine: Shares the pyrimidine core but lacks the sulfonamide and trifluoromethyl groups.
Uniqueness
ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for various applications.
Properties
Molecular Formula |
C22H22F3N5O8S |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
ethyl 2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate |
InChI |
InChI=1S/C22H22F3N5O8S/c1-4-37-19(32)21(22(23,24)25,29-18(31)15-6-5-11-38-15)28-13-7-9-14(10-8-13)39(33,34)30-16-12-17(35-2)27-20(26-16)36-3/h5-12,28H,4H2,1-3H3,(H,29,31)(H,26,27,30) |
InChI Key |
KEHMXWYHCSUOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11611893.png)

![1,3-dimethyl-5-nitro-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11611901.png)
![8-(benzyloxy)-2-[(E)-2-(2-fluorophenyl)ethenyl]quinoline](/img/structure/B11611902.png)
![1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11611907.png)
![N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B11611920.png)
![3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B11611923.png)
![4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11611944.png)
![4-[3-nitro-4-(phenylamino)phenyl]phthalazin-1(2H)-one](/img/structure/B11611947.png)
![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611955.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate](/img/structure/B11611963.png)
![N-benzyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611968.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611969.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B11611974.png)
